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molecular formula C15H19NO2 B8466200 3-(3-Hydroxyprop-1-ynyl)-1-(phenylmethyl)-3-piperidinol CAS No. 202389-66-0

3-(3-Hydroxyprop-1-ynyl)-1-(phenylmethyl)-3-piperidinol

Cat. No. B8466200
M. Wt: 245.32 g/mol
InChI Key: UZVUKMBOJRWXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071928

Procedure details

O-Trimethylsilylpropargyl alcohol (15.4 ml, 100 mmol) was added slowly at 0 to 5° C. to a cooled (0° C.) solution of ethylmagnesium bromide (1 M in tetrahydrofuran, 100 ml, 100 mmmol) in tetrahydrofuran. The reaction mixture was stirred at 0° C. for 15 minutes and then allowed to warm to room temperature over 30 minutes (exotherm and gas evolution observed), before recooling to 0° C. To this was added a solution of 1-benzyl-3-piperidone (15.16 g, 80.1 mmol) in tetrahydrofuran (30 ml), keeping the temperature below 5° C. The reaction mixture was stirred at room temperature overnight, quenched by addition of water/saturated aqueous ammonium chloride (50 ml/50 ml) and extracted with ethyl acatate (2×100 ml). The organic phases were washed with brine (100 ml), combined, dried (MgSO4) and evaporated to an amber oil (25.55 g). This oil was dissolved in tetrahydrofuran (50 ml), the solution cooled to 0° C. and treated with a solution of tetrabutylammonium fluoride (1.1 M in tetrahydrofuran, 100 ml, 110 mmol). After stirring at room temperature for 20 minutes the solution was concentrated in vacuo, diluted with water (250 ml) and extracted with ethyl acatate (2×100 ml). The extracts were washed with brine (100 ml), combined, dried (MgSO4) and evaporated to give the title product as an oil (18.65 g, 95%); m/z (ES+) 246 ([M+H]+).
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15.16 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
C[Si]([O:5][CH2:6][C:7]#[CH:8])(C)C.C([Mg]Br)C.[CH2:13]([N:20]1[CH2:25][CH2:24][CH2:23][C:22](=[O:26])[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH2:13]([N:20]1[CH2:25][CH2:24][CH2:23][C:22]([C:8]#[C:7][CH2:6][OH:5])([OH:26])[CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15.4 mL
Type
reactant
Smiles
C[Si](C)(C)OCC#C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
15.16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 30 minutes (exotherm and gas evolution observed)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
before recooling to 0° C
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched by addition of water/saturated aqueous ammonium chloride (50 ml/50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acatate (2×100 ml)
WASH
Type
WASH
Details
The organic phases were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an amber oil (25.55 g)
DISSOLUTION
Type
DISSOLUTION
Details
This oil was dissolved in tetrahydrofuran (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 20 minutes the solution
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acatate (2×100 ml)
WASH
Type
WASH
Details
The extracts were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)(O)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 18.65 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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